molecular formula C10H12Cl2N2.HCl B194418 1-(2,3-Dichlorophenyl)piperazine hydrochloride CAS No. 119532-26-2

1-(2,3-Dichlorophenyl)piperazine hydrochloride

Cat. No.: B194418
CAS No.: 119532-26-2
M. Wt: 231.13 36.46
InChI Key: CYQFNNSFAGXCEC-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 · HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including atypical antipsychotics like aripiprazole . This compound is known for its role in medicinal chemistry and has been studied for its pharmacological properties.

Scientific Research Applications

Mechanism of Action

Target of Action

It has been suggested that it may act as a partial agonist of the dopamine d2 and d3 receptors . These receptors play a crucial role in the dopaminergic neurotransmission, which is involved in various physiological functions including motor control, reward, and cognition.

Mode of Action

As a partial agonist, 2,3-DCPP is believed to bind to the dopamine D2 and D3 receptors, leading to a moderate level of receptor activation . This interaction can result in changes in neuronal firing rates and neurotransmitter release, which can subsequently influence various physiological and psychological processes.

Safety and Hazards

When handling 1-(2,3-Dichlorophenyl)piperazine hydrochloride, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also important to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

It is known that phenylpiperazine compounds, to which this compound belongs, have varying degrees of 5-HT receptor blocking activity . This suggests that 1-(2,3-Dichlorophenyl)piperazine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling pathways.

Cellular Effects

It has been suggested that it may act as a partial agonist of the dopamine D2 and D3 receptors . This implies that it could influence cell function by modulating dopamine signaling pathways, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

It is suggested to act as a partial agonist of the dopamine D2 and D3 receptors . This suggests that it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression.

Preparation Methods

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: This compound is structurally similar but has a single chlorine atom at the para position.

    1-(3-Chlorophenyl)piperazine hydrochloride: Similar structure with a chlorine atom at the meta position.

    1-Phenylpiperazine: Lacks chlorine atoms and serves as a simpler analog.

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and makes it a valuable intermediate in the synthesis of certain pharmaceuticals .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFNNSFAGXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866037
Record name 1-(2,3-Dichlorophenyl)piperazine monohydrochloride
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Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119532-26-2
Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine monohydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Synthesis routes and methods

Procedure details

Excess HCl in EtOAc was added dropwise to a solution of intermediate 40 (11.1 g, 33.5 mmol) in EtOAc and the reaction mixture was stirred at rt for 1.5 h. Filtration gave 1-(2,3-dichlorophenyl)piperazine hydrochloride salt (intermediate 41) (7.5 g, 78%) as a white solid. HPLC: 99%, RT 2.052 min. MS (ESI) m/z 231.0[M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2,3-Dichlorophenyl)piperazine hydrochloride in pharmaceutical synthesis?

A: this compound serves as a vital building block in the multi-step synthesis of aripiprazole [, ]. This compound reacts with 1,4-dibromobutane, followed by a reaction with 7-hydroxy-3,4-dihydrocarbostyril to yield aripiprazole.

Q2: How is this compound typically synthesized?

A: A novel synthetic approach utilizes diethanolamine as the starting material. [, ] First, diethanolamine undergoes halogenation to produce β,β'-dihalogenated diethyiammonium hydrochloride. This intermediate then reacts with 2,3-dichloroaniline in an aqueous solution, without the need for a catalyst, to yield the target compound, this compound.

Q3: How is the structure of this compound confirmed?

A: The structure of the synthesized this compound is validated using spectroscopic techniques, specifically ¹H NMR and IR spectroscopy [, ]. The obtained spectra are compared against the expected spectroscopic signatures of the target compound, confirming its successful synthesis.

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